molecular formula C16H16F3N3O2 B6907452 N,5,6-trimethyl-2-oxo-N-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide

N,5,6-trimethyl-2-oxo-N-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide

Cat. No.: B6907452
M. Wt: 339.31 g/mol
InChI Key: SKTVVOXFDPGPFR-UHFFFAOYSA-N
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Description

N,5,6-trimethyl-2-oxo-N-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazine ring, multiple methyl groups, and a trifluoromethylphenyl moiety

Properties

IUPAC Name

N,5,6-trimethyl-2-oxo-N-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2/c1-9-10(2)21-14(23)13(20-9)15(24)22(3)8-11-4-6-12(7-5-11)16(17,18)19/h4-7H,8H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTVVOXFDPGPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=O)N1)C(=O)N(C)CC2=CC=C(C=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5,6-trimethyl-2-oxo-N-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyrazine ring and introduce the substituents step-by-step. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N,5,6-trimethyl-2-oxo-N-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N,5,6-trimethyl-2-oxo-N-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N,5,6-trimethyl-2-oxo-N-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N,5,6-trimethyl-2-oxo-N-phenyl-1H-pyrazine-3-carboxamide: Lacks the trifluoromethyl group, which may affect its binding properties and stability.

    N,5,6-trimethyl-2-oxo-N-[[4-(methyl)phenyl]methyl]-1H-pyrazine-3-carboxamide: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical and biological properties.

Uniqueness

The presence of the trifluoromethyl group in N,5,6-trimethyl-2-oxo-N-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide makes it unique compared to similar compounds. This group can significantly enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various applications.

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